molecular formula C20H20N2O3S B2978923 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391220-90-9

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B2978923
CAS RN: 391220-90-9
M. Wt: 368.45
InChI Key: DXYJFSCKJAAAOO-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, commonly known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide and its derivatives have been explored for their roles in facilitating or undergoing chemical transformations. For example, studies have shown that certain thiazole and benzamide derivatives are critical in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Koltai et al., 1973). These compounds serve as intermediates in reactions leading to more complex molecules with potential biological activities.

Material Science

In material science, derivatives of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide have been employed to synthesize novel materials with unique optical and electronic properties. For instance, the development of metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate-based ligands demonstrates the application in creating materials that are sensitive to specific chemicals, thus having potential use in sensing applications (Shi et al., 2015).

Biological Studies

The exploration of biological activities is a significant area of application for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide derivatives. These compounds have been evaluated for their potential as biological agents, particularly focusing on their anti-inflammatory and antimicrobial properties. For example, studies have demonstrated that certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives exhibit direct inhibition of key enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-5-6-17(13(2)7-12)18-11-26-20(21-18)22-19(23)14-8-15(24-3)10-16(9-14)25-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYJFSCKJAAAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

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